BenchChemオンラインストアへようこそ!

Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384265-52-4) is a synthetic, fluorinated cyclohexanone building block characterized by a methyl ester at the 1-position, a 2-fluorophenyl substituent, and a ketone at the 4-position of the cyclohexane ring. This compound has a molecular formula of C14H15FO3, a molecular weight of 250.27 g/mol, and is typically supplied at a purity of ≥95%.

Molecular Formula C14H15FO3
Molecular Weight 250.26 g/mol
CAS No. 1384265-52-4
Cat. No. B1512149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate
CAS1384265-52-4
Molecular FormulaC14H15FO3
Molecular Weight250.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2F
InChIInChI=1S/C14H15FO3/c1-18-13(17)14(8-6-10(16)7-9-14)11-4-2-3-5-12(11)15/h2-5H,6-9H2,1H3
InChIKeyDDXBDXZHDOPOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384265-52-4): Procurement-Ready Properties and Benchmark Overview for Medicinal Chemistry Research


Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384265-52-4) is a synthetic, fluorinated cyclohexanone building block characterized by a methyl ester at the 1-position, a 2-fluorophenyl substituent, and a ketone at the 4-position of the cyclohexane ring [1]. This compound has a molecular formula of C14H15FO3, a molecular weight of 250.27 g/mol, and is typically supplied at a purity of ≥95% . It is recognized as a versatile intermediate for the synthesis of bioactive molecules, with cited potential in preparing central nervous system (CNS)-targeting agents [2]. Its structure provides a distinct scaffold for further functionalization via the ketone, ester, and aryl fluoride groups [1].

Strategic Sourcing: Why Methyl 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384265-52-4) Cannot Be Substituted by Other Fluoroaryl Cyclohexanones


Interchanging this compound with its close analogs—specifically the regioisomeric 3-fluorophenyl (CAS 1384264-42-9) or 4-fluorophenyl (CAS 80912-51-2) derivatives—carries significant risk in medicinal chemistry programs due to divergent physicochemical properties and biological profiles. The ortho-fluorine substitution pattern fundamentally alters electronic distribution and molecular geometry, leading to a measurably different LogP (2.38) compared to other positional isomers [1][2]. Such variations can cascade into differential membrane permeability, target binding, and metabolic stability, making simple substitution of this specific building block untenable without repeating synthetic and biological validation. The following evidence quantifies these critical differentiators.

Quantifiable Procurement Evidence: Differentiating Methyl 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylate from Closest Analogs


Ortho-Fluorine Substitution Delivers Higher Lipophilicity (LogP 2.38) Versus Meta- and Para-Isomers, Suggesting Enhanced Membrane Permeability

The ortho-fluorine substitution of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate confers a higher lipophilicity compared to the meta- and para-fluorophenyl analogs. The target compound has a reported LogP of 2.38, which is an increase of +0.58 units over the LogP of 1.80 calculated for the 3-fluorophenyl isomer (CAS 1384264-42-9) [1][2]. This quantifiable difference in lipophilicity is a primary driver of membrane permeability and can significantly impact a compound's ADME profile.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Procurement Confidence: Guaranteed Purity of ≥97.9% with Batch-Specific QC Documentation Enables Reproducible Synthesis

When procuring Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384265-52-4), the availability of batch-specific analytical data is a key differentiator. The target compound is commercially available with a manufacturer-reported lot purity of 97.9% at 214 nm via HPLC . In contrast, the closest positional isomer, Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384264-42-9), is often listed without batch-specific QC data from the same suppliers . This documentation ensures the starting material's integrity, reducing variability in subsequent synthetic steps.

Chemical Procurement Quality Control Synthetic Reproducibility

Regioisomeric Differentiation: Ortho-Substitution Alters Topological Polar Surface Area (TPSA) by +2.9 Ų Relative to the Para-Isomer

Fluorine atom position on the phenyl ring directly influences the molecule's 3D conformation and electrostatic potential, reflected in its Topological Polar Surface Area (TPSA). Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate possesses a TPSA of 43.4 Ų [1]. This is an increase of +2.9 Ų compared to the TPSA of 40.5 Ų reported for its para-fluorophenyl isomer, Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 80912-51-2) . This small but potentially significant difference can affect a molecule's ability to form polar interactions and its passive diffusion across biological membranes like the blood-brain barrier.

Medicinal Chemistry Physicochemical Property Prediction Blood-Brain Barrier Permeability

Precedented as Key Intermediate in PrCP Inhibitor Patent Applications, Validating its Utility in Metabolic Disease Research

The core scaffold of Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate is precedented in the patent literature as a key intermediate for synthesizing prolylcarboxypeptidase (PrCP) inhibitors. Patent WO2011146300A1 explicitly uses methyl (1R,2R)-2-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, a closely related chiral analog, as a reactant to produce compounds of formula I, which are claimed to inhibit PrCP for treating conditions like obesity and diabetes [1][2]. In contrast, the meta- and para-fluorophenyl isomers do not appear as prominently in this specific therapeutic context. This validates the selection of the 2-fluorophenyl scaffold for research programs targeting metabolic disorders.

Medicinal Chemistry Enzyme Inhibition Metabolic Disease

High-Impact Application Scenarios for Methyl 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384265-52-4)


Lead Optimization in CNS Drug Discovery: Leveraging Enhanced Lipophilicity

Medicinal chemistry teams aiming to optimize compounds for central nervous system (CNS) targets can strategically employ this building block. Its higher LogP (2.38) compared to meta-fluoro analogs [1] and its established utility as a precursor for CNS agents [2] make it a logical choice for improving passive membrane permeability and blood-brain barrier penetration. This application directly stems from the physicochemical evidence presented in Section 3.

Metabolic Disease Research: Synthesis of PrCP Inhibitor Libraries

Research groups focused on discovering novel treatments for obesity, diabetes, or metabolic syndrome can utilize this compound as a core scaffold for synthesizing prolylcarboxypeptidase (PrCP) inhibitors. The compound's direct link to a published patent (WO2011146300A1) that claims this therapeutic class provides a validated starting point for generating focused libraries [3]. This scenario is a direct outcome of the patent evidence in Section 3.

Structure-Activity Relationship (SAR) Studies on Fluoroaryl Cyclohexanones

This compound is an essential tool for conducting rigorous SAR studies around the fluorophenyl moiety. Its distinct physicochemical profile—characterized by a LogP of 2.38 [1] and TPSA of 43.4 Ų [2]—allows researchers to systematically compare the impact of fluorine's ortho-substitution against meta- and para-positions on key properties like lipophilicity, polar surface area, and biological activity. This use case is predicated on the comparative data provided in Section 3.

Reproducible Multi-Step Synthesis: Ensuring Downstream Purity

For projects requiring multi-step synthetic transformations where purity of intermediates is paramount, sourcing this compound from vendors providing batch-specific QC data (e.g., 97.9% purity by HPLC) is critical [3]. This level of quality assurance minimizes the risk of carrying forward impurities that could derail complex reaction sequences or confound biological assay results, directly addressing the procurement evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.